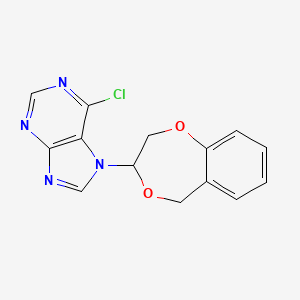![molecular formula C15H12N2O4S B12918815 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide CAS No. 7518-98-1](/img/structure/B12918815.png)
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide is a chemical compound known for its unique structural and functional properties It features a benzenesulfonamide moiety linked to a 1,3-dioxoisoindoline group via a methyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide typically involves the reaction of 4-(chloromethyl)benzenesulfonamide with 1,3-dioxoisoindoline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
科学的研究の応用
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase II.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase II by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the biological context.
類似化合物との比較
Similar Compounds
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile: Similar structure but with a nitrile group instead of a sulfonamide group.
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide: Contains an amide group instead of a sulfonamide group.
Uniqueness
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group allows the compound to participate in a variety of reactions and interactions that are distinct from those of its analogs.
特性
CAS番号 |
7518-98-1 |
|---|---|
分子式 |
C15H12N2O4S |
分子量 |
316.3 g/mol |
IUPAC名 |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(20,21)11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2,(H2,16,20,21) |
InChIキー |
RSINXGPYLWVADR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


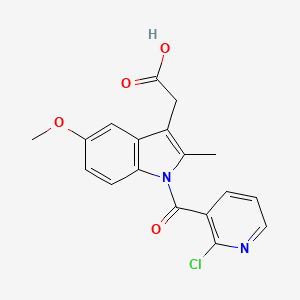
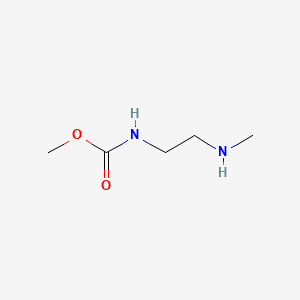
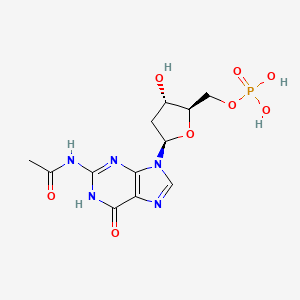
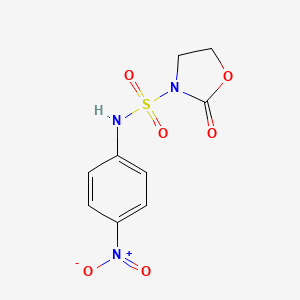
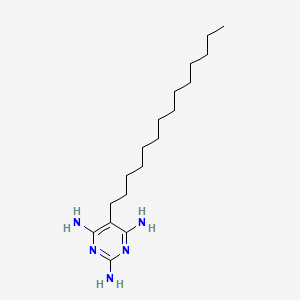
![3-((1R,2R,4S)-2-Hydroxy-4-(hydroxymethyl)cyclopentyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12918780.png)
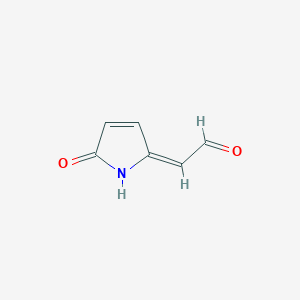
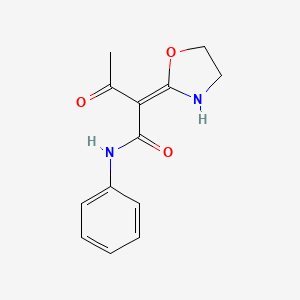
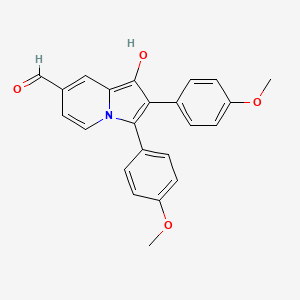
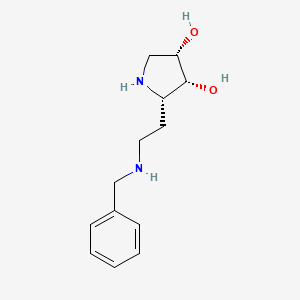
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)

